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Compound of Interest

Compound Name: Cisapride-13C,d3

Cat. No.: B562527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cisapride-13C,d3, a

stable isotope-labeled (SIL) internal standard, for the accurate identification and quantification

of cisapride and its metabolites in complex biological matrices. The inclusion of a stable isotope

label allows for precise tracking and differentiation of the parent compound from its metabolic

products, significantly enhancing the reliability of drug metabolism and pharmacokinetic

(DMPK) studies.

Introduction to Cisapride-13C,d3
Cisapride is a gastroprokinetic agent that stimulates motility in the upper gastrointestinal tract. It

is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2][3] The

major metabolic pathway is oxidative N-dealkylation at the piperidine nitrogen, leading to the

formation of norcisapride.[1][2] Other metabolites are formed through hydroxylation of the

fluoro-substituted aromatic ring.

Cisapride-13C,d3, chemically defined as 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-

fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(¹³C)methoxy)benzamide, is a

stable isotope-labeled version of cisapride. The isotopic labels ([¹³C] and three deuterium

atoms) are located on the methoxy group attached to the benzamide ring. This specific labeling

results in a mass shift of +4 Da compared to the unlabeled cisapride, allowing for clear

differentiation in mass spectrometry-based analyses. The use of Cisapride-13C,d3 as an
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internal standard is crucial for correcting for variability in sample preparation and matrix effects,

leading to more accurate and precise quantification of cisapride and its metabolites.

Applications
Metabolite Identification: Facilitates the unambiguous identification of cisapride metabolites

by tracking the isotopic label. Metabolites retaining the labeled methoxy group will exhibit a

characteristic +4 Da mass shift compared to the corresponding unlabeled metabolite

fragments.

Quantitative Bioanalysis: Serves as an ideal internal standard for liquid chromatography-

tandem mass spectrometry (LC-MS/MS) assays to quantify cisapride and its metabolites in

biological samples such as plasma, urine, and liver microsomes.

Pharmacokinetic (PK) Studies: Enables accurate determination of key PK parameters of

cisapride by providing reliable concentration-time profiles.

In Vitro Drug Metabolism Assays: Can be used in studies with human liver microsomes

(HLMs) or recombinant CYP enzymes to investigate the metabolic pathways of cisapride.

Experimental Protocols
In Vitro Metabolism of Cisapride in Human Liver
Microsomes (HLMs)
This protocol describes a typical experiment to study the metabolism of cisapride using a pool

of human liver microsomes.

Materials:

Cisapride

Cisapride-13C,d3

Pooled Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate

dehydrogenase, G6PDH; NADP+)
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Phosphate buffer (0.1 M, pH 7.4)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid

Procedure:

Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing

phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and either cisapride or a

mixture of cisapride and Cisapride-13C,d3 (final substrate concentration, e.g., 10 µM).

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating

system.

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for

10 minutes to precipitate proteins.

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation from Plasma for Pharmacokinetic
Studies
This protocol outlines the extraction of cisapride and its metabolites from plasma samples.

Materials:

Plasma samples containing cisapride

Cisapride-13C,d3 (as internal standard)
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Methyl tert-butyl ether (MTBE)

Acetonitrile (ACN)

Procedure:

Sample Aliquoting: To 100 µL of plasma sample, add a known concentration of Cisapride-
13C,d3 solution in acetonitrile.

Liquid-Liquid Extraction: Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge at 4000

rpm for 10 minutes.

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at

40°C.

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50

acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of cisapride and its major

metabolite, norcisapride, using Cisapride-13C,d3 as an internal standard.

Liquid Chromatography (LC) Conditions:
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Parameter Value

Column
C18 reverse-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
Start at 10% B, ramp to 90% B over 5 min, hold

for 1 min, re-equilibrate

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Source Temperature 500°C

IonSpray Voltage 5500 V

MRM Transitions:
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Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Cisapride 466.2 184.1 35

Cisapride-13C,d3 470.2 184.1 35

Norcisapride 300.1 138.1 25

Hypothetical Labeled

Norcisapride
304.1 138.1 25

Note: The fragmentation of Cisapride-13C,d3 is predicted to lose the labeled portion, resulting

in a product ion identical to that of unlabeled cisapride. Norcisapride is formed by N-

dealkylation, which removes the labeled part of the molecule. Therefore, a labeled version of

norcisapride would not be observed from the metabolism of Cisapride-13C,d3 as labeled in

this specific manner.

Data Presentation
The use of Cisapride-13C,d3 allows for the generation of highly reliable quantitative data.

Below are representative tables summarizing hypothetical results from in vitro metabolism and

a pharmacokinetic study.

Table 1: In Vitro Metabolism of Cisapride in Human Liver Microsomes

Compound
Incubation
Time (min)

Concentration
(µM)

% Remaining

Metabolite
Formed
(Norcisapride,
µM)

Cisapride 0 10.00 100 0.00

30 6.25 62.5 3.75

60 3.80 38.0 6.20

Table 2: Pharmacokinetic Parameters of Cisapride in Human Plasma Following a Single Oral

Dose
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Parameter Value (Mean ± SD)

Cmax (ng/mL) 75.8 ± 15.2

Tmax (hr) 2.1 ± 0.5

AUC₀₋t (ng·hr/mL) 450.6 ± 89.3

AUC₀₋inf (ng·hr/mL) 480.1 ± 95.7

t₁/₂ (hr) 8.5 ± 1.7

Data presented are for illustrative purposes and should be determined experimentally.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a metabolite identification study using

Cisapride-13C,d3.
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Metabolite Identification Workflow
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Cisapride Metabolic Pathway
This diagram shows the primary metabolic transformation of cisapride to norcisapride.

Cisapride

Norcisapride

 N-dealkylation

CYP3A4

Click to download full resolution via product page

Primary Metabolic Pathway of Cisapride

Cisapride Mechanism of Action: 5-HT4 Receptor
Signaling
Cisapride acts as a 5-HT4 receptor agonist. The binding of cisapride to the 5-HT4 receptor

initiates a signaling cascade that ultimately leads to increased acetylcholine release in the

myenteric plexus, enhancing gastrointestinal motility.
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5-HT4 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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